
Creatine phosphate disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Creatine phosphate disodium salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving creatine in water.
- Adding phosphoric acid to the solution.
- Adjusting the pH with sodium hydroxide to form the disodium salt.
- Crystallizing the product by cooling the solution .
Industrial Production Methods
Industrial production of this compound salt often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves:
- Continuous stirring and temperature control to ensure complete reaction.
- Filtration to remove any impurities.
- Crystallization and drying to obtain the final product .
化学反応の分析
Types of Reactions
Creatine phosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and inorganic phosphate.
Oxidation: It can be oxidized to form creatinine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled pH conditions.
Major Products
Hydrolysis: Creatine and inorganic phosphate.
Oxidation: Creatinine.
Substitution: Various substituted creatine derivatives.
科学的研究の応用
Creatine phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage.
Biology: Employed in studies of muscle physiology and cellular energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia, heart failure, and neurodegenerative diseases.
Industry: Utilized in the formulation of supplements aimed at enhancing athletic performance and muscle recovery
作用機序
Creatine phosphate disodium salt exerts its effects by acting as a phosphate donor in the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The high-energy phosphate bond in creatine phosphate is transferred to ADP, forming ATP and creatine. This rapid regeneration of ATP is crucial for maintaining energy levels during intense physical activity and cellular processes .
類似化合物との比較
Similar Compounds
Creatine phosphate dipotassium salt: Similar in function but contains potassium instead of sodium.
Phosphocreatine: The general term for creatine phosphate compounds, regardless of the counterion.
Adenosine triphosphate disodium salt: Another high-energy phosphate compound involved in energy transfer.
Uniqueness
Creatine phosphate disodium salt is unique due to its specific role in rapidly regenerating ATP in muscle tissues. Its high solubility in water and stability under physiological conditions make it particularly suitable for use in biochemical and medical applications .
特性
分子式 |
C4H10N3Na2O6P |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
disodium;2-[carbamimidoyl(methyl)amino]acetic acid;hydrogen phosphate |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChIキー |
ZPLDRGYLGJDMLF-UHFFFAOYSA-L |
正規SMILES |
CN(CC(=O)O)C(=N)N.OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


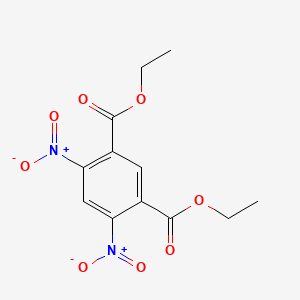
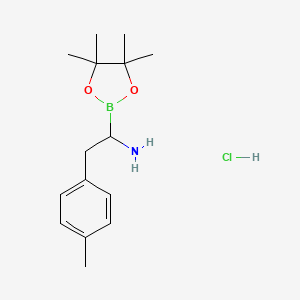
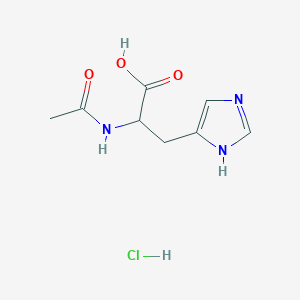
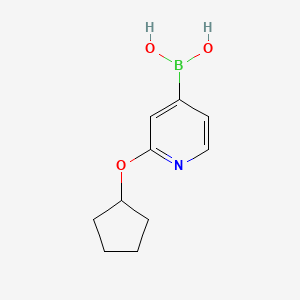

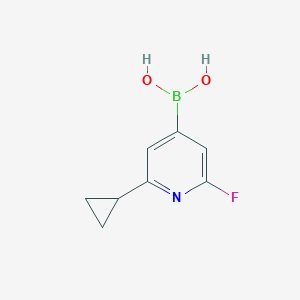
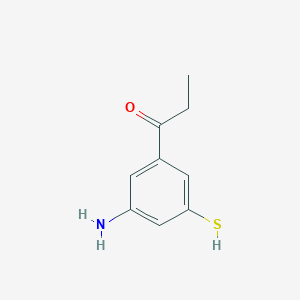
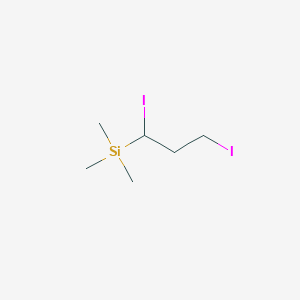
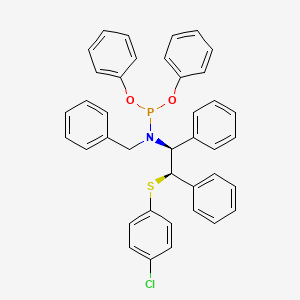
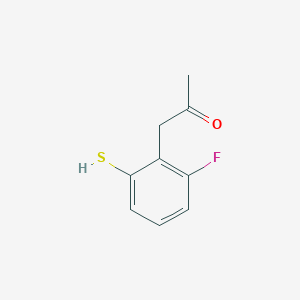
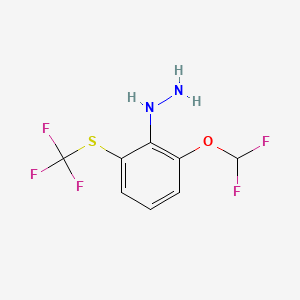
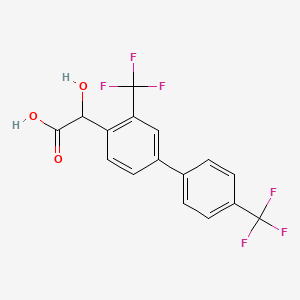
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

